Cas no 1211496-52-4 (4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine)

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine is a heterocyclic amine derivative featuring a benzyl-substituted 1,2,4-triazole core linked to a phenylamine moiety. This compound is of interest in medicinal and materials chemistry due to its structural versatility, enabling applications as a building block for pharmaceuticals, agrochemicals, and functional materials. The presence of both triazole and amine functional groups enhances its reactivity, facilitating further derivatization or coordination with metal ions. Its stable aromatic framework contributes to thermal and chemical robustness, making it suitable for high-performance applications. Researchers value this compound for its potential in designing biologically active molecules or advanced polymeric systems.
4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine structure
1211496-52-4 structure
Product name:4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine
CAS No:1211496-52-4
MF:C15H14N4
Molecular Weight:250.2984623909
MDL:MFCD13705209
CID:4685860
PubChem ID:46786452

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine 化学的及び物理的性質

名前と識別子

    • [4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine
    • 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)aniline
    • 4-[4-benzyl-1,2,4-triazol-3-yl]phenylamine
    • SBB072534
    • FCH2813630
    • ST45028424
    • 4-(4-benzyl-1,2,4-triazol-3-yl)aniline
    • CS-0366342
    • AKOS015998385
    • 1211496-52-4
    • LS-08575
    • ALBB-025467
    • MFCD13705209
    • 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine
    • MDL: MFCD13705209
    • インチ: 1S/C15H14N4/c16-14-8-6-13(7-9-14)15-18-17-11-19(15)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2
    • InChIKey: CXQRPKZVZFRMSB-UHFFFAOYSA-N
    • SMILES: N1(C=NN=C1C1C=CC(=CC=1)N)CC1C=CC=CC=1

計算された属性

  • 精确分子量: 250.121846464g/mol
  • 同位素质量: 250.121846464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 269
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 56.7

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B132100-1000mg
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine
1211496-52-4
1g
$ 720.00 2022-06-07
abcr
AB415451-1 g
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine
1211496-52-4
1g
€322.50 2023-04-24
abcr
AB415451-1g
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine; .
1211496-52-4
1g
€317.00 2025-03-19
abcr
AB415451-500mg
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine; .
1211496-52-4
500mg
€269.00 2025-03-19
A2B Chem LLC
AI13576-1g
[4-(4-Benzyl-4h-1,2,4-triazol-3-yl)phenyl]amine
1211496-52-4 >95%
1g
$509.00 2024-04-20
abcr
AB415451-500 mg
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine
1211496-52-4
500MG
€254.60 2023-02-03
TRC
B132100-250mg
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine
1211496-52-4
250mg
$ 275.00 2022-06-07
A2B Chem LLC
AI13576-500mg
[4-(4-Benzyl-4h-1,2,4-triazol-3-yl)phenyl]amine
1211496-52-4 >95%
500mg
$467.00 2024-04-20
TRC
B132100-500mg
[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine
1211496-52-4
500mg
$ 450.00 2022-06-07
Chemenu
CM488893-1g
4-(4-Benzyl-4H-1,2,4-triazol-3-yl)aniline
1211496-52-4 97%
1g
$264 2023-01-04

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine 関連文献

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamineに関する追加情報

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine: A Comprehensive Overview

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine (CAS No. 1211496-52-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Benzyltriazolylphenylamine, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

Chemical Structure and Properties

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine is a derivative of phenylamine with a benzyltriazole moiety attached to the phenyl ring. The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. The presence of the benzyl group and the triazole ring imparts unique chemical and physical properties to the molecule. The compound is typically a white crystalline solid with a melting point of approximately 150°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

Synthesis Methods

The synthesis of 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine can be achieved through various routes. One common method involves the reaction of 4-benzyl-1,2,4-triazole with aniline in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt). This reaction typically proceeds under mild conditions and yields the desired product in good yield. Another approach involves the condensation of 3-amino-1-benzyl-1H-1,2,4-triazole with 4-chloroaniline in the presence of a base such as potassium carbonate (K2CO3). This method is also effective and provides a straightforward route to the target compound.

Biological Activities and Applications

4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine has been studied for its potential biological activities in various therapeutic areas. Recent research has shown that this compound exhibits significant anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, it was reported that Benzyltriazolylphenylamine effectively inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound may have therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine has also been investigated for its antitumor activities. A study published in the Cancer Letters demonstrated that this compound exhibited potent cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in evaluating Benzyltriazolylphenylamine in clinical trials. Several Phase I clinical trials are currently underway to assess the safety and efficacy of this compound in patients with inflammatory diseases and cancer. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties.

The future prospects for 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine are promising. Ongoing research aims to optimize its chemical structure to enhance its biological activities while minimizing potential side effects. Additionally, efforts are being made to develop novel drug delivery systems that can improve the bioavailability and therapeutic index of this compound.

Conclusion

In conclusion, 4-(4-Benzyl-4H-1,2,4-triazol-3-yl)phenylamine (CAS No. 1211496-52-4) is a promising compound with significant potential for therapeutic applications. Its unique chemical structure confers it with anti-inflammatory and antitumor properties, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical efficacy, it is likely that this compound will play an important role in the treatment of various diseases in the future.

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